molecular formula C17H27NO2 B017166 (S)-Venlafaxine CAS No. 93413-44-6

(S)-Venlafaxine

Cat. No. B017166
CAS RN: 93413-44-6
M. Wt: 277.4 g/mol
InChI Key: PNVNVHUZROJLTJ-MRXNPFEDSA-N
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Patent
US07745664B2

Procedure details

To the solution of venlafaxine base in isopropyl acetate from example 1 (66 ml, 10 mmol) 5 ml of 2 M aqueous HCl were added. The mixture was heated and water was removed by azeotropic distillation using a Dean-Starck trap. When all water was removed from the mixture, the product began slowly to crystallize. The obtained suspension was heated under reflux temperature for 1.5 h, then cooled and filtered. 2.75 g (88% from N,N-didesmethyl venlafaxine hydrochloride) of pure venlafaxine hydrochloride form I (HPLC: 99.65 area %) were obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
66 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH2:4][CH:5]([C:14]1([OH:20])[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]1)[C:6]1[CH:7]=[CH:8][C:9]([O:12][CH3:13])=[CH:10][CH:11]=1)[CH3:3].C(OC(C)C)(=O)C.[ClH:28]>>[CH3:1][N:2]([CH2:4][CH:5]([C:14]1([OH:20])[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]1)[C:6]1[CH:7]=[CH:8][C:9]([O:12][CH3:13])=[CH:10][CH:11]=1)[CH3:3].[ClH:28] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)CC(C=1C=CC(=CC1)OC)C2(CCCCC2)O
Name
Quantity
66 mL
Type
reactant
Smiles
C(C)(=O)OC(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
CUSTOM
Type
CUSTOM
Details
water was removed by azeotropic distillation
CUSTOM
Type
CUSTOM
Details
When all water was removed from the mixture
CUSTOM
Type
CUSTOM
Details
to crystallize
TEMPERATURE
Type
TEMPERATURE
Details
The obtained suspension was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux temperature for 1.5 h
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
CN(C)CC(C=1C=CC(=CC1)OC)C2(CCCCC2)O.Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2.75 g
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07745664B2

Procedure details

To the solution of venlafaxine base in isopropyl acetate from example 1 (66 ml, 10 mmol) 5 ml of 2 M aqueous HCl were added. The mixture was heated and water was removed by azeotropic distillation using a Dean-Starck trap. When all water was removed from the mixture, the product began slowly to crystallize. The obtained suspension was heated under reflux temperature for 1.5 h, then cooled and filtered. 2.75 g (88% from N,N-didesmethyl venlafaxine hydrochloride) of pure venlafaxine hydrochloride form I (HPLC: 99.65 area %) were obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
66 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH2:4][CH:5]([C:14]1([OH:20])[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]1)[C:6]1[CH:7]=[CH:8][C:9]([O:12][CH3:13])=[CH:10][CH:11]=1)[CH3:3].C(OC(C)C)(=O)C.[ClH:28]>>[CH3:1][N:2]([CH2:4][CH:5]([C:14]1([OH:20])[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]1)[C:6]1[CH:7]=[CH:8][C:9]([O:12][CH3:13])=[CH:10][CH:11]=1)[CH3:3].[ClH:28] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)CC(C=1C=CC(=CC1)OC)C2(CCCCC2)O
Name
Quantity
66 mL
Type
reactant
Smiles
C(C)(=O)OC(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
CUSTOM
Type
CUSTOM
Details
water was removed by azeotropic distillation
CUSTOM
Type
CUSTOM
Details
When all water was removed from the mixture
CUSTOM
Type
CUSTOM
Details
to crystallize
TEMPERATURE
Type
TEMPERATURE
Details
The obtained suspension was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux temperature for 1.5 h
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
CN(C)CC(C=1C=CC(=CC1)OC)C2(CCCCC2)O.Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2.75 g
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.